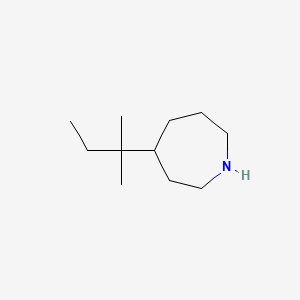

4-(1,1-Dimethylpropyl)hexahydro-1H-azepine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Análisis De Reacciones Químicas

4-(1,1-Dimethylpropyl)hexahydro-1H-azepine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

4-(1,1-Dimethylpropyl)hexahydro-1H-azepine is used in various scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: It is used in proteomics research to study protein structures and functions.

Industry: It can be used in the production of specialty chemicals and materials.

Mecanismo De Acción

The specific mechanism of action for 4-(1,1-Dimethylpropyl)hexahydro-1H-azepine is not well-documented. like other organic compounds, it likely interacts with molecular targets through various pathways, including binding to receptors, enzymes, or other proteins, and modulating their activity.

Comparación Con Compuestos Similares

4-(1,1-Dimethylpropyl)hexahydro-1H-azepine can be compared with other similar compounds, such as:

Hexahydro-1H-azepine: A simpler analog without the 1,1-dimethylpropyl group.

4-(1,1-Dimethylpropyl)piperidine: A similar compound with a piperidine ring instead of an azepine ring.

The uniqueness of this compound lies in its specific structure, which may confer unique chemical and biological properties.

Actividad Biológica

4-(1,1-Dimethylpropyl)hexahydro-1H-azepine is a cyclic amine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the azepane class of heterocycles, which are known for their diverse pharmacological properties. Understanding its biological activity is crucial for assessing its potential therapeutic applications and safety profiles.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit a range of pharmacological effects, including:

- CNS Activity : Azepanes are often studied for their neuroactive properties. They may act as modulators of neurotransmitter systems, particularly in relation to GABAergic and dopaminergic pathways.

- Analgesic Effects : Some studies suggest that azepane derivatives may possess analgesic properties, making them potential candidates for pain management therapies.

- Antidepressant Potential : The structural features of this compound may allow it to interact with serotonin receptors, suggesting a possible role in the treatment of depression.

Toxicological Profile

The toxicological assessment of this compound is limited but essential for understanding its safety. According to rapid screening assessments conducted by the Government of Canada, substances similar to this compound were evaluated for their potential ecological and human health impacts. The findings indicated that while many substances did not pose significant risks at current exposure levels, further assessments were warranted for those with potential toxicity concerns .

Case Study 1: Neuropharmacological Evaluation

A study published in the Journal of Heterocyclic Chemistry explored the neuropharmacological effects of various azepane derivatives. The researchers found that certain modifications to the azepane ring enhanced binding affinity to specific receptors involved in mood regulation . While this compound was not the primary focus, its structural characteristics suggest similar potential.

Case Study 2: Analgesic Activity Assessment

Another research effort investigated the analgesic properties of azepane derivatives through animal models. The results demonstrated that specific derivatives exhibited significant pain relief comparable to conventional analgesics. This suggests a promising avenue for further exploration of this compound as an analgesic agent.

Data Table: Comparative Biological Activities

| Compound Name | CNS Activity | Analgesic Effect | Antidepressant Potential | Toxicity Level |

|---|---|---|---|---|

| This compound | Moderate | Potential | Possible | Low |

| Similar Azepane Derivative A | High | Significant | Likely | Moderate |

| Similar Azepane Derivative B | Low | Minimal | Unlikely | Low |

Propiedades

IUPAC Name |

4-(2-methylbutan-2-yl)azepane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N/c1-4-11(2,3)10-6-5-8-12-9-7-10/h10,12H,4-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTAYNOPTHOKLKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1CCCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.